4-(cinchonan-9-yloxy)-4-oxobutanoic acid
Descripción general
Descripción
4-(cinchonan-9-yloxy)-4-oxobutanoic acid, also known as CQOBA, is a chiral ligand that has been extensively studied for its potential application in asymmetric catalysis. It was first synthesized in 1995 by Shibasaki and co-workers, and since then, its synthesis, mechanism of action, and biochemical and physiological effects have been extensively investigated. In
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
- Aldol Addition : The asymmetric synthesis of ethyl 4-aryl-3-azido-2-hydroxy-2-methyl-4-oxobutanoates via cinchona organocatalyst induced aldol addition of α-azido ketones to ethyl pyruvate has been developed. This synthesis yields tetrafunctionalized synthons with high enantioselectivities and diastereoselectivities (Okumuş, Tanyeli, & Demir, 2014).
- Mannich Reaction : Organocatalytic asymmetric Mannich reactions using Cinchona alkaloids have been studied, leading to the synthesis of O-ethyl tetronic acid derivatives with high enantioselectivities. These products can be further converted to heteroatomic mimics of prostaglandins (Luo et al., 2011).
Spectroscopic and Structural Investigations
- Vibrational and Structural Analysis : Studies on 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid have been conducted using various spectroscopic methods, revealing insights into molecular structure and hyperpolarizability, which are essential for understanding the properties of such molecules (Raju et al., 2015).
Molecular Docking and Biological Activities
- Molecular Docking Studies : Research on dichlorophenyl amino methylidene 4-oxobutanoic acid derivatives includes molecular docking and vibrational studies, indicating their potential in inhibiting Placenta growth factor (PIGF-1) and possessing good biological activities (Vanasundari et al., 2018).
Antioxidant Properties
- Antioxidant Studies : Investigations into 4-hydroxycoumarin derivatives, which include 4-oxobutanoic acid structures, have shown that they possess antioxidant properties, demonstrated through in vitro tests in hypochlorous systems (Stanchev et al., 2009).
Crystallization and Polymorphism
- Crystallization Behavior : The crystallization behavior of polymorphic mixtures of 4-oxobutanoic acid derivatives like MPPO has been studied, providing insights into polymorphic compositions and crystallization conditions (Nakata et al., 2009).
Chemical Synthesis
- Synthesis of Pharmaceutical Agents : Procedures have been developed for the synthesis of pharmaceutical agents like esonarimod, involving 4-oxobutanoic acid derivatives, demonstrating practical and efficient methods for drug synthesis (Noguchi et al., 2002).
Nonlinear Optical Application
- Nonlinear Optical Crystals : The growth and characterization of novel semi-organometallic nonlinear optical crystals containing 4-oxobutanoic acid structures have been explored, highlighting their potential in optoelectronic applications (Vinoth et al., 2020).
Propiedades
IUPAC Name |
4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethoxy]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-2-15-14-25-12-10-16(15)13-20(25)23(29-22(28)8-7-21(26)27)18-9-11-24-19-6-4-3-5-17(18)19/h2-6,9,11,15-16,20,23H,1,7-8,10,12-14H2,(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONBXSSHHMVDIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)OC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.